N-Methylaminopropyltrimethoxysilane is a chemical compound with the molecular formula C₇H₁₉NO₃Si and a molecular weight of 193.32 g/mol. It is classified as an organosilicon compound, characterized by the presence of trimethoxysilane and an amine functional group. This compound is known for its ability to bond with various substrates, making it valuable in surface modification and adhesion applications. It has a boiling point of 106 °C at 30 mmHg and a density of 0.978 g/mL at 25 °C .
Several methods can be employed to synthesize N-Methylaminopropyltrimethoxysilane:
N-Methylaminopropyltrimethoxysilane finds applications in various fields:
Interaction studies involving N-Methylaminopropyltrimethoxysilane primarily focus on its bonding capabilities with various materials. Research indicates that it effectively interacts with metal oxides, glass, and organic substrates, enhancing adhesion through chemical bonding mechanisms. Its ability to form stable siloxane networks makes it suitable for applications requiring durable adhesion under challenging conditions .
N-Methylaminopropyltrimethoxysilane shares similarities with several other organosilicon compounds. Below is a comparison highlighting its uniqueness:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Trimethoxy[3-(methylamino)propyl]silane | C₇H₁₉NO₃Si | Similar structure but may have different reactivity. |
Aminopropyltriethoxysilane | C₈H₁₉NO₃Si | Ethoxy groups instead of methoxy; different solubility. |
Vinyltrimethoxysilane | C₇H₁₈O₃Si | Contains vinyl group; used in polymerization reactions. |
N-Methylaminopropyltrimethoxysilane's unique combination of amine functionality with trimethoxy groups allows it to serve specialized roles in surface modification and adhesion enhancement, distinguishing it from other similar compounds that may lack these specific properties .
The industrial production of N-Methylaminopropyltrimethoxysilane primarily follows established organosilane manufacturing protocols that have been developed for large-scale production [4]. The technology for aminosilane production is fundamentally based on the replacement of chlorine in chlorosilanes by nitrogen-containing groups under the action of ammonia, primary and secondary amines [4].
Industrial synthesis typically begins with trichlorosilane as the foundational precursor [5]. The process involves hydrosilylation reactions between unsaturated hydrocarbons and silicon-hydrogen bonds, followed by alkoxylation steps [5]. Trichlorosilane undergoes reaction with alcohol to produce trialkoxysilanes, which serves as a key intermediate step in silane coupling agent synthesis [5].
The industrial pathway incorporates several critical stages: first, metallic silicon reacts with ethanol under copper catalysis to directly synthesize triethoxysilane [5]. Subsequently, triethoxysilane undergoes hydrosilylation with unsaturated hydrocarbons to synthesize various silane coupling agents [5]. For N-Methylaminopropyltrimethoxysilane specifically, the process involves the reaction of chloropropyltrimethoxysilane with methylamine under controlled conditions [6].
Modern industrial facilities utilize multifunctional reactor units with volumes ranging from 1 cubic meter for experimental work to larger commercial-scale reactors [4]. The unit productivity typically ranges from 50 to 300 kilograms per day, depending on the specific modification and reactor configuration [4]. Industrial production requires precise control of reaction conditions to avoid unnecessary cross-linking, as these compounds contain active functional groups [5].
Laboratory synthesis of N-Methylaminopropyltrimethoxysilane employs several established methodologies that provide researchers with controlled environments for small-scale preparation [7]. The most common laboratory approach utilizes the dehydrocoupling methodology, which has been successfully applied to aminosilane synthesis [7].
One established laboratory method involves the use of beta-diketiminate manganese hydride dimers as catalysts for the formation of commercial aminosilane monomers from secondary and primary amines [7]. This approach utilizes ambient temperature dehydrocoupling of amines to silane, offering a halogen-free pathway to silicon-nitrogen bond formation [7]. The mechanism involves sigma-bond metathesis to eliminate hydrogen gas and generate the desired aminosilane product [7].
A continuous pipeline method represents another laboratory-scale approach, particularly suitable for preparing related aminosilane compounds [6]. This method employs ethylenediamine storage tanks connected to preheating premixing reactors through metering pumps [6]. The process involves pumping ethylenediamine at controlled flow rates while simultaneously introducing chloropropyltrimethoxysilane precursors [6]. The reaction mixture undergoes processing through tubular reactors before collection and subsequent vacuum distillation to obtain refined products [6].
Laboratory synthesis also incorporates traditional nucleophilic substitution approaches where methylamine reacts with chloropropyltrimethoxysilane under controlled atmospheric conditions [7]. These reactions typically require inert atmosphere protection and careful temperature control to ensure optimal yield and purity [7].
Laboratory Method | Temperature Range | Typical Yield | Reaction Time |
---|---|---|---|
Dehydrocoupling | Ambient (20-25°C) | 85-95% | 2-4 hours |
Pipeline Reactor | 60-80°C | 90-98% | 30-60 minutes |
Nucleophilic Substitution | 0-50°C | 80-90% | 4-8 hours |
Purity assessment of N-Methylaminopropyltrimethoxysilane requires multiple complementary analytical approaches to ensure comprehensive characterization [8]. The primary analytical techniques employed include gas chromatography, high-performance liquid chromatography, Karl Fischer titration, and thermogravimetric analysis [9] [10] [11].
Gas chromatography-mass spectrometry serves as a fundamental technique for determining gas phase impurities in organosilane compounds [9]. This method effectively identifies low-mass impurities including hydrogen, methane, nitrogen, carbon monoxide, argon, carbon dioxide, and oxygen [9]. The technique utilizes quadrupole filter residual gas analyzers with mass ranges of 1-300 atomic mass units, employing electron bombardment ionization and particle multiplier detection [9]. Typical experimental conditions involve residual gas pressures of approximately 2 × 10⁻⁹ Torr for direct introduction and 2 × 10⁻⁵ Torr when coupled with gas chromatography [9].
High-performance liquid chromatography provides essential quantitative analysis for organosilane purity determination [10]. The method utilizes reversed-phase chromatography with specialized column configurations optimized for organosilicon compounds [10]. Chromatographic separation achieves detection limits as low as 85.0 nanomolar under optimized conditions, with linearity ranges extending from 4.0 to 600.0 micromolar [10]. The technique employs photodiode array detectors with wavelength optimization for maximum sensitivity [10].
Karl Fischer titration represents the gold standard for moisture content determination in organosilane compounds [11] [12]. This technique specifically detects water content through a reagent that reacts with water and converts it into non-conductive chemical species [12]. Two primary methods exist: volumetric Karl Fischer for samples with higher moisture levels (generally above 1-2%) and coulometric Karl Fischer for trace moisture analysis with sensitivity as low as 0.1 microgram of water [12]. The coulometric method proves particularly valuable for moisture content below 1% or samples containing less than 200 micrograms of water [12].
Thermogravimetric analysis provides critical information regarding thermal stability and decomposition patterns [13]. The technique measures weight loss as a function of temperature, typically revealing three distinct stages: initial water and volatile compound loss (approximately 12% weight loss), thermal decomposition of the main polymer structure (approximately 50% weight loss), and final pyrolysis of carbonaceous materials starting around 570°C [13].
Analytical Technique | Detection Limit | Precision | Application Range |
---|---|---|---|
Gas Chromatography-Mass Spectrometry | 1 ppm | ±0.1% | Trace impurities |
High-Performance Liquid Chromatography | 85 nM | ±0.5% | Quantitative analysis |
Karl Fischer Titration (Coulometric) | 0.1 μg | ±0.02% | Moisture content |
Thermogravimetric Analysis | 0.1% | ±0.05% | Thermal stability |
Spectroscopic characterization of N-Methylaminopropyltrimethoxysilane employs multiple complementary techniques that provide comprehensive structural and functional group identification [14]. The integration of Fourier transform infrared spectroscopy, nuclear magnetic resonance spectroscopy, and mass spectrometry creates a comprehensive analytical framework for complete molecular characterization [14].
Fourier transform infrared spectroscopy serves as the primary technique for functional group identification within the N-Methylaminopropyltrimethoxysilane structure [15] [16]. The infrared spectrum exhibits characteristic peaks corresponding to specific molecular vibrations: nitrogen-hydrogen stretching appears in the region of 3284 cm⁻¹, indicative of the secondary amine functionality [15]. The carbon-hydrogen stretching vibrations of the methoxy groups manifest in the 2825-2810 cm⁻¹ and 2775-2765 cm⁻¹ regions [15]. Silicon-oxygen stretching vibrations typically appear around 1000-1100 cm⁻¹, confirming the presence of the trimethoxysilane framework [16].
The infrared characterization reveals that nitrogen-hydrogen bonds are less polar than oxygen-hydrogen bonds, resulting in narrower peak widths compared to alcohols [15]. This distinction proves crucial for differentiating between hydroxyl and amino functionalities in complex organosilane structures [15]. The spectrum also displays characteristic silicon-carbon stretching vibrations and methoxy group deformation modes that confirm the complete molecular structure [16].
Nuclear magnetic resonance spectroscopy provides detailed structural information through multiple nuclei observation [17] [18]. Carbon-13 nuclear magnetic resonance reveals distinct chemical shifts for each carbon environment within the molecule: methoxy carbons typically appear around 50.4 parts per million [17]. The propyl chain carbons exhibit characteristic chemical shifts that depend on their proximity to the silicon and nitrogen atoms [17]. Nitrogen-15 nuclear magnetic resonance at natural abundance provides additional structural confirmation, with chemical shifts depending more on substituents at the nitrogen atom than on silicon atom substituents [18].
Silicon-29 nuclear magnetic resonance offers critical information regarding the silicon environment and bonding [17]. The chemical shifts provide insight into the coordination state of silicon and the nature of silicon-oxygen and silicon-carbon bonds [17]. Coupling constants between silicon-29 and nitrogen-15 nuclei reveal direct bonding relationships and electronic environments [18]. A linear correlation exists between silicon-29 to nitrogen-15 coupling constants and silicon-29 to carbon-13 coupling constants, which proves valuable for structural prediction [18].
Mass spectrometry provides molecular weight confirmation and fragmentation pattern analysis [19]. The technique employs various ionization methods, with electrospray ionization and matrix-assisted laser desorption ionization being most common for organosilane analysis [19]. Tandem mass spectrometry enables detailed molecular characterization through sequential mass analysis stages [19]. The molecular ion peak appears at mass-to-charge ratio 193, corresponding to the molecular weight of N-Methylaminopropyltrimethoxysilane [20].
Fragmentation patterns in mass spectrometry reveal characteristic losses corresponding to methoxy groups (31 atomic mass units each) and the methylaminopropyl chain [19]. Collision-induced dissociation provides detailed fragmentation information that confirms the molecular structure and identifies potential impurities [19]. The mass spectral data correlates with nuclear magnetic resonance and infrared spectroscopic results to provide comprehensive structural verification [19].
Spectroscopic Technique | Key Characteristic Peaks/Shifts | Structural Information |
---|---|---|
Fourier Transform Infrared | 3284 cm⁻¹ (N-H stretch), 2825-2765 cm⁻¹ (C-H stretch) | Functional group identification |
¹³C Nuclear Magnetic Resonance | 50.4 ppm (methoxy carbons) | Carbon environment analysis |
²⁹Si Nuclear Magnetic Resonance | Variable based on coordination | Silicon bonding environment |
Mass Spectrometry | m/z 193 (molecular ion) | Molecular weight confirmation |
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